RR6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

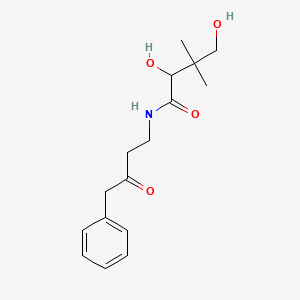

RR6 is a selective, reversible, and competitive inhibitor of vanin-1, an enzyme involved in the hydrolysis of pantetheine into pantothenic acid and cysteamine . This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

RR6 can be synthesized through a nucleophilic addition-elimination reaction of pantetheinic acid-derived Weinreb amide under Barbier conditions . The synthesis involves the use of pyrimidine amide compounds as lead compounds . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .

Analyse Des Réactions Chimiques

Types of Reactions

RR6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Applications De Recherche Scientifique

Prognostic Modeling in Myelofibrosis

One of the primary applications of the RR6 model is in the prognostication of patients with myelofibrosis (MF) treated with ruxolitinib. The this compound model was validated in a large cohort of patients, demonstrating its ability to identify high-risk patients (HiR) and predict overall survival outcomes.

Case Study: Validation of the this compound Model

- Study Design : A retrospective analysis involving 104 patients treated with ruxolitinib.

- Findings :

- The this compound model outperformed traditional prognostic models like the Dynamic International Prognostic Scoring System (DIPSS) in identifying HiR patients.

- Patients categorized as HiR using the this compound model had significantly poorer survival rates compared to those in lower risk categories (LoR and InR) .

| Risk Category | Median Overall Survival (months) | Hazard Ratio (HR) | P-value |

|---|---|---|---|

| High Risk | 22 | 5.0 | <0.0005 |

| Intermediate Risk | 66 | 2.8 | 0.0003 |

| Low Risk | 49 | Reference | - |

Integration with Genetic Features

The integration of genetic mutations into the this compound model enhances its predictive power. Specifically, mutations in genes such as ASXL1, KRAS, and NRAS were found to correlate with worse outcomes in HiR patients.

Genetic Insights

- Mutation Acquisition : In a cohort of patients, 41% acquired at least one mutation during treatment, with higher frequencies observed in HiR patients.

- Significance : The presence of HMR mutations and RAS pathway mutations significantly improved the predictive accuracy of the this compound model .

Rodent Research Applications

The term "this compound" also refers to a specific rodent research initiative conducted aboard the International Space Station (ISS). This program investigates muscle loss due to microgravity and tests potential therapeutic interventions.

Case Study: Rodent Research-6

- Objective : To evaluate the efficacy of formoterol in preventing muscle wasting in rodents during spaceflight.

- Implications : Results from this study aim to inform countermeasures for astronauts and improve understanding of muscle atrophy conditions on Earth .

Environmental and Safety Studies

In addition to medical applications, this compound has been referenced in studies related to environmental safety, particularly concerning water quality used in agriculture.

Water Quality Assessment

Mécanisme D'action

RR6 exerts its effects by competitively and reversibly inhibiting the activity of vanin-1 . Vanin-1 is an enzyme that hydrolyzes pantetheine into pantothenic acid and cysteamine . By inhibiting vanin-1, this compound reduces the production of these metabolites, thereby modulating various biochemical pathways involved in inflammation and oxidative stress .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high selectivity and potency as a vanin-1 inhibitor. It has been extensively studied and has shown significant potential in various scientific research applications .

Activité Biologique

RR6 is a compound that has garnered attention for its biological activity, particularly as an inhibitor of vanin-1, an enzyme implicated in various disease processes. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including case studies and data tables that illustrate its effects.

This compound is characterized by its unique structure that allows it to selectively inhibit vanin enzymes, distinguishing it from other azo compounds that typically serve as dyes or broad-spectrum enzyme inhibitors. The mechanism involves competitive and reversible inhibition of pantothenate activity, which has been validated in both in vitro and in vivo models .

Biological Activity Assays

To evaluate the biological activity of this compound, various assays have been employed. The following table summarizes the methods used to assess its effects on cell viability, metabolic activity, and enzyme inhibition:

| Method | Principle | Detection | Advantages | Disadvantages |

|---|---|---|---|---|

| Cell Viability | Detection of plasma membrane integrity | Trypan blue colorimetric | Simple and quick | May not detect all cell types |

| Metabolic Activity | Detection of mitochondrial dehydrogenase activity | MTT/XTT colorimetric | High sensitivity | Requires optimization |

| Enzyme Inhibition | Measurement of enzyme activity | Colorimetric/fluorometric assays | Direct assessment of inhibition | Specificity may vary |

| Apoptosis Detection | Detection of membrane integrity | Annexin V/PI flow cytometry | Accurate for apoptotic cells | Requires specialized equipment |

Inhibition of Vanin-1

Research indicates that this compound effectively inhibits vanin-1, which is crucial in inflammatory bowel disease (IBD) models. In a study involving a mouse colitis model, this compound demonstrated significant therapeutic potential by reducing inflammation markers and improving histological scores .

Antidiabetic Properties

In addition to its role as a vanin-1 inhibitor, this compound has been investigated for its antidiabetic properties. Studies have shown that this compound can enhance glucose uptake in cellular models, suggesting a potential mechanism for managing blood glucose levels through modulation of insulin secretion pathways. The inhibition of enzymes like α-amylase and α-glucosidase has been documented, indicating its multifaceted biological activity .

Pharmacological Applications

The pharmacological implications of this compound extend beyond IBD and diabetes. Its unique properties suggest potential applications in treating conditions like bronchial asthma due to its selective inhibition profile. The compound's ability to modulate various biological pathways positions it as a candidate for further drug development .

Propriétés

IUPAC Name |

(2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,11-18)14(20)15(21)17-9-8-13(19)10-12-6-4-3-5-7-12/h3-7,14,18,20H,8-11H2,1-2H3,(H,17,21)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVUGLNOPRZQEY-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)CC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)CC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.